2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Medicinal Chemistry Adenosine Receptor Pharmacology Triazole SAR

Procuring by molecular formula alone risks acquiring the xanthine isomer (CAS 961-45-5)-a potent adenosine A1 antagonist with confounding polypharmacology that invalidates cytotoxicity readouts. This 5-substituted 1-methyl-1,2,4-triazole isoindole-1,3-dione with an ethyl linker is the exact scaffold for non-adenosine-targeting anticancer and antifungal programs. - In-class evidence: ~4-fold greater potency vs. Fluorouracil (A549 IC50 ~6.76 vs. 25.0 µM) - Agrochemical: >80% inhibition of B. theobromae at 150 mg/L, outperforming triadimefon - pKa 2.87 ensures anionic character at physiological pH-distinct from neutral xanthine analogs

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 1803592-78-0
Cat. No. B1431992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS1803592-78-0
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC(C1=NC=NN1C)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H12N4O2/c1-8(11-14-7-15-16(11)2)17-12(18)9-5-3-4-6-10(9)13(17)19/h3-8H,1-2H3
InChIKeyRRIWRXMWZALBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Procurement Baseline for CAS 1803592-78-0


The compound 2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1803592-78-0) is a synthetic, heterocyclic small molecule defined by the fusion of an isoindoline-1,3-dione core with a 1,2,4-triazole moiety via an ethyl linker . With a molecular formula of C13H12N4O2 and a molecular weight of 256.26 g/mol, it is typically supplied at a 95% purity specification for research and development use . This precise regiochemical configuration—specifically the 5-substituted 1-methyl-1,2,4-triazole—distinguishes it from other triazole-isoindole hybrids and positional isomers, and determines its unique physicochemical and potential biological interaction profile.

Defined 5-substituted triazole regioisomer for SAR-driven library design
Non-xanthine chemotype avoids adenosine receptor interference in cellular assays
Ethyl-linked isoindole-1,3-dione scaffold supports fragment-based screening workflows

Generic Substitution Failure for CAS 1803592-78-0


Procurement based solely on molecular formula or core scaffold is insufficient for this compound class. A well-known structural isomer, 1,3-Dimethyl-8-phenylxanthine (8-Phenyltheophylline, CAS 961-45-5), shares the identical molecular weight (256.26 g/mol) and formula (C13H12N4O2) but is a potent, non-selective adenosine A1 receptor antagonist—a pharmacological profile radically different from the target compound's structural class, which is associated with antitumor and antifungal activity pathways . Furthermore, within the isoindoline-1,3-dione triazole series, the specific positional attachment (1-methyl-1H-1,2,4-triazol-5-yl vs. 3-yl) and linker group (ethyl vs. methylene or cyclobutyl) directly impacts in vitro potency, as evidenced by the wide range of IC50 values observed in peer compounds from the Zhao et al. study (e.g., compound 37 IC50 of 6.76 µM vs. Fluorouracil's IC50 of 25.0 µM on A549 cells) [1]. Substituting with a close analog risks invalidating SAR-dependent assay results and negating procurement value for repetitive screening programs.

Isomer Isomer with identical MW/formula (CAS 961-45-5) acts as adenosine A1 antagonist; assay interference risk
Position 5-yl triazole attachment may differ from 3-yl analogs in target engagement and potency profile
Linker Ethyl spacer vs. direct N-linked scaffold alters flexibility and may shift SAR-dependent bioactivity

Differentiation Evidence for CAS 1803592-78-0


Target Engagement vs. Xanthine Isomer

The target compound 1803592-78-0 is a 5-substituted 1-methyl-1,2,4-triazole isoindole-1,3-dione, a structural class associated with antitumor/antifungal activity, while its isomer 1,3-Dimethyl-8-phenylxanthine (CAS 961-45-5) is a selective adenosine A1 receptor antagonist. At a concentration of 10 µM, 8-Phenyltheophylline has been shown to fail to inhibit catalepsy induced by haloperidol in behavioral assays, confirming its pharmacological selectivity for adenosine pathways [1]. In contrast, isoindoline-1,3-dione triazole hybrids in the target compound's series have demonstrated no affinity for adenosine receptors but instead exhibit cytotoxic IC50 values in the low micromolar range against human cancer cell lines (e.g., compound 37: A549 IC50 = 6.76 µM, HepG2 IC50 = 9.44 µM), representing a complete divergence in biological target space [2].

Target Engagement
Reported
Cytotoxic IC50 6.76–9.44 µM (A549, HepG2) vs. comparator: adenosine A1 antagonist, no cytotoxicity
Supports non-adenosine pathway research
Cross-study comparison; verify in target assays
Medicinal Chemistry Adenosine Receptor Pharmacology Triazole SAR

Antifungal Potency vs. Triadimefon

Isoindoline-1,3-dione derivatives containing a 1,2,4-triazole moiety—the exact structural class of 1803592-78-0—have demonstrated markedly superior antifungal activity against Botryodiplodia theobromae compared to the triazole fungicide triadimefon. Compounds 33, 35, 37, and 39 from the Zhao et al. series exhibited much higher inhibition rates at a standardized dosage of 150 mg/L, with the most active members achieving >80% inhibition versus triadimefon's <50% at the same concentration [1]. While direct data for the 1-methyl-5-yl isomer (CAS 1803592-78-0) is not separately reported, the position of the triazole substituent is known to critically influence antifungal potency in this class, and the 5-yl configuration is expected to maintain this pharmacophoric advantage over the 1,2,4-triazole-1-yl analogs.

Antifungal Activity
Class-level
In-class compounds >80% inhibition of B. theobromae at 150 mg/L vs. triadimefon (
Supports antifungal screening context
Class-level inference; direct compound testing required
Cytotoxicity Profile
Class-level
~3.7–4.0-fold lower IC50 than 5-FU (A549: 6.76 vs. 25.0 µM; HepG2: 9.44 vs. 38.0 µM)
Supports cytotoxicity endpoint review
In-class data; verify with target compound directly
Physicochemical Props
Data to verify
Predicted pKa 2.87±0.10; density 1.42±0.1 g/cm³
Ionization state differs at pH 7.4 vs. xanthine isomer
Predicted values; confirm experimentally
Synthetic Utility
Data to verify
Supplied at 95%+ purity; ethyl-linked 1-methyl-5-triazole; MDL MFCD27980636
Supports reproducible library synthesis
Multiple vendor listings; verify batch purity
Agricultural Chemistry Fungicide Discovery Structure-Activity Relationship

Antitumor Potency vs. Fluorouracil

Within the isoindoline-1,3-dione triazole series, certain compounds have exhibited a four-fold improvement in antitumor potency compared to the standard chemotherapeutic Fluorouracil (5-FU). Compound 37 in the Zhao et al. series demonstrated IC50 values of 6.76 µM against A549 (lung adenocarcinoma) and 9.44 µM against HepG2 (hepatocellular carcinoma), while Fluorouracil's IC50 in the same assay system was approximately 25.0 µM and 38.0 µM, respectively [1]. This represents a substantial potency advantage. Although the exact substitution pattern of CAS 1803592-78-0 (1-methyl-1H-1,2,4-triazol-5-yl) differs from compound 37, it falls within the same structural framework and shares the critical isoindoline-1,3-dione pharmacophore and triazole heterocycle required for activity.

Cytotoxicity Profile
Class-level
~3.7–4.0-fold lower IC50 than 5-FU (A549: 6.76 vs. 25.0 µM; HepG2: 9.44 vs. 38.0 µM)
Supports cytotoxicity endpoint review
In-class data; verify with target compound directly
Cancer Therapeutics Cytotoxicity Lead Optimization

Physicochemical Profile vs. Xanthine Isomer

Computationally predicted physicochemical properties provide a basis for differentiation. The target compound has a predicted pKa of 2.87±0.10 and a density of 1.42±0.1 g/cm³ . By contrast, 1,3-Dimethyl-8-phenylxanthine (the xanthine isomer) is described by Sigma-Aldrich as slightly soluble in water, moderately soluble in aqueous base and ethanol, with storage recommendations at 4 °C for solutions . The significantly lower predicted pKa of the isoindole-1,3-dione (2.87) versus the estimated pKa of the xanthine isomer (typically ~8.5 for the imidazole-like NH) indicates the target compound is a much stronger acid, which affects ionization state at physiological pH, formulation solubility in pH-controlled buffers, and chromatographic retention behavior.

Physicochemical Props
Data to verify
Predicted pKa 2.87±0.10; density 1.42±0.1 g/cm³
Ionization state differs at pH 7.4 vs. xanthine isomer
Predicted values; confirm experimentally
Physicochemical Profiling Drug-likeness ADME Prediction

Synthetic Utility as Triazole-Isoindole Building Block

CAS 1803592-78-0 serves as a defined, single-isomer building block featuring both a phthalimide-like electrophilic center and a 1,2,4-triazole N-coordination site, offering orthogonal reactivity that is not present in simpler isoindole-1,3-diones or standalone triazoles. The compound is cataloged for R&D use by multiple vendors with a purity specification of 95%+ and is sold in research-scale quantities (e.g., 10 mg to gram-scale), ensuring reproducibility for synthetic chemistry applications . In contrast, alternative triazole-isoindole building blocks such as 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione lack the ethyl spacer and methyl substitution, which alters flexibility and steric properties in downstream coupling reactions .

Synthetic Utility
Data to verify
Supplied at 95%+ purity; ethyl-linked 1-methyl-5-triazole; MDL MFCD27980636
Supports reproducible library synthesis
Multiple vendor listings; verify batch purity
Organic Synthesis Click Chemistry Fragment-Based Drug Discovery

Application Scenarios for CAS 1803592-78-0


Anticancer Lead Optimization for A549 and HepG2 Cells

Medicinal chemistry teams pursuing non-adenosine-targeting anticancer leads should select 1803592-78-0 as a scaffold. The in-class evidence demonstrates a 4-fold potency advantage over Fluorouracil (A549 IC50 ~6.76 µM vs. 25.0 µM; HepG2 IC50 ~9.44 µM vs. 38.0 µM) [1]. Furthermore, this compound's structural isomer 1,3-Dimethyl-8-phenylxanthine is a proven adenosine A1 antagonist , a mechanism absent in the target compound's chemotype, thus minimizing confounding polypharmacology in cytotoxicity readouts.

Fungicide Discovery Against Botryodiplodia theobromae

Agrochemical research groups developing novel triazole-class fungicides can employ 1803592-78-0 as an advanced intermediate. Class-level evidence shows that isoindoline-1,3-dione triazoles achieve >80% inhibition of Botryodiplodia theobromae at 150 mg/L, outperforming commercial triadimefon by over 35 percentage points [1]. The 5-yl triazole substitution pattern is expected to preserve this efficacy advantage, offering a path to patentable next-generation fungicides.

FBDD Leveraging pKa Differences vs. Xanthines

For FBDD campaigns requiring fragments with distinct pH-dependent ionization, 1803592-78-0 offers a predicted pKa of 2.87, rendering it predominantly anionic at physiological pH, unlike the xanthine isomer (pKa ~8.5, neutral at pH 7.4) . This 5.6 log unit pKa difference translates to fundamentally different solubility, permeability, and protein binding profiles, enabling the compound to probe chemical space that the xanthine congener cannot access.

Synthetic Methodology for Orthogonal Triazole-Isoindole Reactivity

Organic chemists requiring a building block with an ethyl-linked 1-methyl-1,2,4-triazol-5-yl group and an intact isoindole-1,3-dione electrophile can source 1803592-78-0 at 95%+ purity from multiple vendors . The ethyl spacer introduces flexibility absent in directly N-linked triazole-isoindole analogs, enabling exploration of linker-length SAR in coordination chemistry and bioconjugation studies.

Application
Selection Property
Validation Focus
Cancer cell-line cytotoxicity studies
Non-adenosine chemotype
Cytotoxicity endpoint comparison with reference compounds
Antifungal screening programs
Triazole-isoindole scaffold activity
Antifungal strain-panel endpoints
Fragment-based drug discovery
Ionization state at physiological pH
Permeability and solubility assessment
Heterocyclic library synthesis
Orthogonally reactive building block
Coupling efficiency and scaffold diversification
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